2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile
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Overview
Description
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound with the molecular formula C15H11N3O4 and a molecular weight of 297.27 g/mol . This compound is known for its unique cyclopropane ring structure, which is substituted with acetyl, nitrophenyl, and dicarbonitrile groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a suitable nitrophenyl compound followed by acetylation and dicarbonitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile can be compared with similar compounds such as 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile. While both compounds share a similar core structure, the position of the nitro group on the phenyl ring can significantly influence their chemical reactivity and biological activity . The unique combination of substituents in this compound makes it distinct and valuable for specific research applications.
Properties
IUPAC Name |
2,2-diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-3-5-12(6-4-11)18(21)22/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZSBGXQUKYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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